4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Disposition

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol (CAS 917877-73-7), also designated cis-Hydroxy Perhexiline or monohydroxyperhexiline, is a primary Phase I metabolite of the antianginal agent perhexiline. With molecular formula C19H35NO and molecular weight 293.49 g/mol, the compound exists as a mixture of diastereomers and is supplied as a white to pale yellow solid (mp 74–78 °C).

Molecular Formula C19H35NO
Molecular Weight 293.495
CAS No. 917877-73-7
Cat. No. B1141180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol
CAS917877-73-7
Synonymscis-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol; 
Molecular FormulaC19H35NO
Molecular Weight293.495
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O
InChIInChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2
InChIKeyDZFRYNPJLZCKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol (CAS 917877-73-7): Chemical Identity, Regulatory Role, and Procurement Baseline


4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol (CAS 917877-73-7), also designated cis-Hydroxy Perhexiline or monohydroxyperhexiline, is a primary Phase I metabolite of the antianginal agent perhexiline [1]. With molecular formula C19H35NO and molecular weight 293.49 g/mol, the compound exists as a mixture of diastereomers and is supplied as a white to pale yellow solid (mp 74–78 °C) . As the major circulating metabolite formed via CYP2D6-mediated hydroxylation, it serves as the principal analyte in therapeutic drug monitoring (TDM) programmes for perhexiline and as a pharmacopoeial impurity reference standard for perhexiline active pharmaceutical ingredient (API) quality control [1][2]. Its procurement relevance extends across clinical pharmacology laboratories, pharmaceutical QC/AND A submissions, and CPT-inhibitor drug discovery programmes.

Why Generic Substitution Fails for 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol: Pharmacokinetic, Metabolic, and Structural Differentiation from Closest Analogs


In-class compounds—including the parent drug perhexiline (CAS 6724-53-4), its trans-hydroxy geometric isomer (CAS 917877-74-8), and alternative CPT-1 inhibitors such as amiodarone—cannot be interchangeably substituted for cis-hydroxy perhexiline due to quantifiable divergence across at least four independent dimensions: (i) plasma elimination half-life, where the cis-hydroxy metabolite exhibits a 1.6-fold longer t½ than the parent drug [1]; (ii) systemic exposure, with peak plasma concentrations approximately 4.2-fold higher than perhexiline and substantially exceeding the frequently undetectable trans isomer [1]; (iii) target engagement potency, where monohydroxy-perhexiline demonstrates approximately 3-fold weaker cardiac CPT-1 inhibition (equipotent to amiodarone) compared with perhexiline itself [2]; and (iv) CYP2D6 genotype-dependent formation, which generates a 100-fold activity range between poor and extensive metabolizers [3]. These differences have direct consequences for analytical method calibration, TDM ratio interpretation, and impurity profiling—each of which fails when an inappropriate analog is selected as the reference standard or analytical surrogate.

Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Data for 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol


Plasma Elimination Half-Life: cis-Hydroxy Perhexiline Demonstrates 1.6-Fold Prolonged Systemic Residence Compared with Parent Perhexiline

In a single-dose pharmacokinetic study of eight healthy volunteers administered 300 mg perhexiline maleate (Pexid) orally, the plasma elimination half-life of cis-monohydroxyperhexiline was 19.9 ± 7.7 h (range 10–29 h), compared with 12.4 ± 6.1 h (range 7–23 h) for unchanged perhexiline [1]. This 1.6-fold longer t½ means that accumulation kinetics and washout profiles differ substantially, directly affecting TDM sampling schedules and metabolite-to-parent ratio interpretation.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Disposition

Peak Plasma Exposure: cis-Hydroxy Perhexiline Achieves 4.2-Fold Higher Cmax Than Parent Drug and Dominates Over Undetectable trans Isomer

In the same single-dose human study, the peak plasma concentration (Cmax) of cis-monohydroxyperhexiline reached 473 ± 43 ng/mL at 7.5 ± 2.0 h post-dose, which was consistently and significantly higher than the Cmax of unchanged perhexiline at 112 ± 20 ng/mL at 6.5 ± 2.0 h [1]. The trans-monohydroxy metabolite was either low or undetectable in plasma across all subjects. The trans-to-cis urinary metabolite ratio was 0.52 ± 0.20, confirming the cis isomer as the dominant systemic metabolite.

Pharmacokinetics Bioavailability Metabolite Profiling

CPT-1 Inhibitory Potency Ranking: Monohydroxy-Perhexiline Is Equipotent to Amiodarone but ~3-Fold Less Potent Than Perhexiline at Cardiac CPT-1

In rat cardiac mitochondria in vitro, the rank order of CPT-1 inhibitory potency was: malonyl-CoA > 4-hydroxyphenylglyoxylate (HPG) = perhexiline > amiodarone = monohydroxy-perhexiline [1]. Perhexiline inhibited cardiac CPT-1 with an IC50 of 77 μmol/L and hepatic CPT-1 with an IC50 of 148 μmol/L. Amiodarone inhibited cardiac CPT-1 with an IC50 of 228 μmol/L, and monohydroxy-perhexiline was equipotent to amiodarone in the same rank order. This places the hydroxy metabolite approximately 3-fold less potent than the parent drug at the primary pharmacological target.

Enzyme Inhibition CPT-1 Pharmacology Metabolic Modulation

Metabolic Predominance in Patient Populations: cis-Hydroxy Perhexiline Is the Dominant Circulating Form in 87% of Patients, Defining Its Indispensability for TDM

An LC-MS analysis of patient plasma samples demonstrated that one of the diastereomeric pairs of cis-hydroxyperhexiline was the predominant circulating hydroxy metabolite in 87% of patient samples [1]. In the minority of patients not forming this metabolite, trans-hydroxyperhexiline could be detected instead. This population-level predominance, together with the CYP2D6-dependent metabolic ratio (cis-OH-perhexiline/perhexiline), forms the basis for phenotypic classification of patients into poor (ratio ≤ 0.30), extensive, and ultra-rapid metabolizers for perhexiline dose individualization [2]. CYP2D6 PMs exhibit approximately 100-fold lower monohydroxylation activity compared with EMs [3].

Drug Metabolism Therapeutic Drug Monitoring CYP2D6 Pharmacogenetics

Analytical Quantification Limits: cis-Hydroxy Perhexiline Requires a Distinct Calibration Range from Parent Perhexiline in Validated LC-MS/MS Methods

A validated LC-MS method for simultaneous determination of perhexiline and its hydroxy metabolites in human plasma established different lower limits of quantification (LLOQ) and measuring ranges for the two analytes: perhexiline LLOQ = 0.005 mg/L (range 0.05–3.0 mg/L) versus cis-hydroxyperhexiline LLOQ = 0.015 mg/L (range 0.2–6.0 mg/L) [1]. More recent HPLC-MS/MS methods validated for TDM programmes confirmed that imprecision was <10.8% for perhexiline and <10.1% for cis-hydroxy-perhexiline at the 3.00 and 0.05 mg/L calibrator levels, with Deming regression slopes of 1.20 and 1.48 respectively when compared against fluorescence detection reference methods [2]. These distinct analytical performance characteristics mean that calibration standards must be prepared from the cis-hydroxy metabolite itself; a perhexiline calibration curve cannot be directly applied.

Bioanalytical Method Validation LC-MS/MS Therapeutic Drug Monitoring

CYP2D6 Genotype-Stratified Metabolic Ratio: cis-OH-Perhexiline-to-Perhexiline Ratio Segregates Poor, Extensive, and Ultra-Rapid Metabolizers for Dose Individualization

The cis-OH-perhexiline/perhexiline plasma concentration ratio at steady state is bimodally distributed with an antimode of 0.3–0.4, segregating approximately 10% of the Caucasian population as CYP2D6 poor metabolizers (PMs) [1]. In a study of 18 myocardial ischaemia patients receiving a standard 200 mg twice-daily loading regimen, the only genotypic CYP2D6 PM had a trough perhexiline concentration of 2.70 mg/L with no detectable cis-OH-perhexiline, while patients with two functional CYP2D6 alleles had a mean metabolic ratio of 6.52 ± 3.26 versus 2.90 ± 1.76 for those with one functional allele (P < 0.01) [2]. Ultra-rapid metabolizers with a perhexiline/metabolite ratio <0.05 may require up to 500 mg daily, whereas PMs may need only 50 mg weekly [3].

Pharmacogenetics CYP2D6 Polymorphism Metabolic Ratio Precision Dosing

Best Research and Industrial Application Scenarios for 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol (cis-Hydroxy Perhexiline)


Clinical TDM Laboratory: CYP2D6-Guided Perhexiline Dose Individualization

cis-Hydroxy Perhexiline is the mandatory reference standard for LC-MS/MS methods that quantify the perhexiline-to-metabolite ratio in patient plasma [1]. Given that the metabolite Cmax (473 ng/mL) is 4.2-fold higher than parent drug, laboratories must prepare calibrators spanning 0.2–6.0 mg/L specifically from cis-hydroxy perhexiline reference material [2]. Using the parent drug or trans isomer will produce non-representative calibration curves and misclassify CYP2D6 phenotype, potentially exposing PM patients to hepatotoxic and neurotoxic perhexiline concentrations above 0.60 mg/L. The validated metabolic ratio antimode (≤0.30 for PMs) provides an actionable cut-off for dose reduction that depends entirely on accurate cis-OH-perhexiline quantification [3].

Pharmaceutical Quality Control: Perhexiline API Impurity Profiling for ANDA/DMF Submissions

Regulatory guidelines require characterization and quantification of the primary hydroxylated metabolite as a specified impurity in perhexiline drug substance and drug product. cis-Hydroxy Perhexiline (CAS 917877-73-7) is supplied as a fully characterized reference standard with certificate of analysis (COA) compliant with ICH Q3A/Q3B thresholds [1]. Its distinct melting point (74–78 °C) and chromatographic retention relative to perhexiline enable selective detection in HPLC-UV and LC-MS impurity methods. The 3-fold higher LLOQ compared to perhexiline (0.015 vs. 0.005 mg/L) necessitates dedicated impurity calibration, which cannot be met using perhexiline itself as the surrogate standard.

CPT-1/CPT-2 Inhibitor Drug Discovery: Differentiating Parent Drug from Metabolite Pharmacology

Perhexiline is a dual CPT-1/CPT-2 inhibitor with IC50 values of 77 μM (cardiac CPT-1) and 148 μM (hepatic CPT-1), while its monohydroxy metabolite is approximately equipotent to amiodarone at cardiac CPT-1 (IC50 ≈ 228 μM) [1]. Drug discovery programmes investigating CPT inhibition as a therapeutic strategy for heart failure, hypertrophic cardiomyopathy, or cancer must procure the purified metabolite to deconvolute whether observed in vivo efficacy arises from the parent drug or the metabolite. Co-incubation experiments with perhexiline and cis-hydroxy perhexiline at equipotent concentrations can resolve target engagement contributions that are otherwise confounded when only the parent compound is used in cellular and in vivo assays.

Pharmacogenetic Research: CYP2D6 Polymorphism and Population Pharmacokinetic Modeling

The 100-fold difference in perhexiline monohydroxylation activity between CYP2D6 extensive and poor metabolizers [1], combined with the bimodal distribution of the cis-OH-perhexiline/perhexiline metabolic ratio (antimode 0.3–0.4), makes this compound-pair a well-characterized probe substrate system for CYP2D6 phenotyping studies [2]. Researchers conducting population PK/PD modeling or genotype-phenotype correlation studies require authentic cis-hydroxy perhexiline to establish metabolite formation clearance parameters. The compound's 1.6-fold longer half-life (19.9 vs. 12.4 h) compared with the parent drug must be incorporated into compartmental models to avoid biased estimates of metabolic clearance.

Quote Request

Request a Quote for 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.